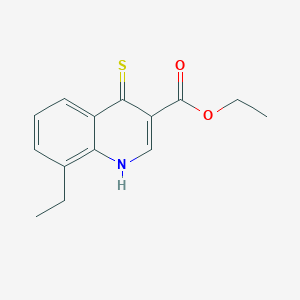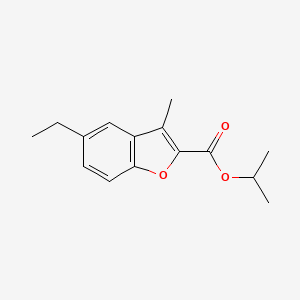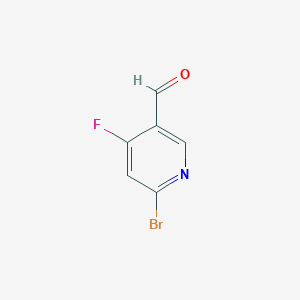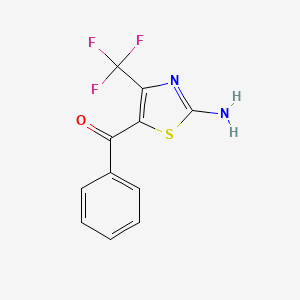
4-Nitro-3-(p-tolyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Nitro-3-(p-tolyl)-1H-pyrazole est un composé organique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote dans le cycle. La présence d'un groupe nitro et d'un groupe p-tolyle dans la structure du this compound en fait un composé intéressant dans divers domaines de la recherche scientifique et des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Nitro-3-(p-tolyl)-1H-pyrazole implique généralement la réaction de la p-tolylhydrazine avec une cétone substituée par un nitro. La réaction est réalisée en milieu acide ou basique, selon les réactifs spécifiques utilisés. Généralement, la réaction est effectuée en présence d'un catalyseur pour améliorer le rendement et la sélectivité du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production du this compound peut impliquer des procédés discontinus ou continus à grande échelle. Le choix de la méthode dépend de facteurs tels que le coût, l'efficacité et les considérations environnementales. L'utilisation de principes de chimie verte, tels que les réactions sans solvant et les catalyseurs recyclables, est de plus en plus adoptée pour minimiser l'impact environnemental du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Nitro-3-(p-tolyl)-1H-pyrazole subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé davantage pour former des dérivés nitroso ou d'autres dérivés à l'état d'oxydation supérieur.
Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, l'halogénation et la sulfonation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium, le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution électrophile nécessitent généralement des acides ou des bases forts comme catalyseurs et sont réalisées à des conditions de température contrôlées.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou d'autres produits oxydés.
Réduction : Formation de 4-amino-3-(p-tolyl)-1H-pyrazole.
Substitution : Formation de divers dérivés substitués en fonction de l'électrophile spécifique utilisé.
Applications De Recherche Scientifique
Le 4-Nitro-3-(p-tolyl)-1H-pyrazole a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier comme composé de tête pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe nitro peut subir des réactions redox, conduisant à la génération d'espèces réactives de l'oxygène (ERO) qui peuvent induire un stress oxydatif dans les cellules. Le composé peut également interagir avec les enzymes et les récepteurs, en modulant leur activité et en conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of 4-Nitro-3-(p-tolyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Nitro-1H-pyrazole : Il manque le groupe p-tolyle, ce qui le rend moins hydrophobe et potentiellement moins bioactif.
3-(p-Tolyl)-1H-pyrazole : Il manque le groupe nitro, ce qui entraîne une réactivité chimique et des propriétés biologiques différentes.
4-Amino-3-(p-tolyl)-1H-pyrazole : Une forme réduite du 4-Nitro-3-(p-tolyl)-1H-pyrazole avec des activités chimiques et biologiques différentes.
Unicité
Le this compound est unique en raison de la présence à la fois des groupes nitro et p-tolyle, qui confèrent une réactivité chimique et des propriétés biologiques distinctes. La combinaison de ces groupes fonctionnels en fait un composé polyvalent pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12) |
Clé InChI |
GCDGOJTYGSVWQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11812718.png)



